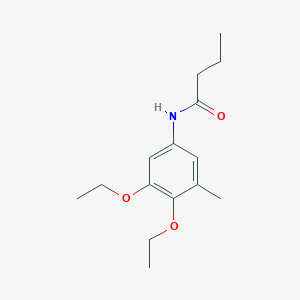![molecular formula C13H12N2O B14356809 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 90173-71-0](/img/structure/B14356809.png)
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and pharmacological studies.
Vorbereitungsmethoden
The synthesis of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the use of Friedländer condensation, which is a well-known reaction for constructing quinoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antileishmanial agents . Additionally, the compound’s unique structure makes it a valuable scaffold for drug discovery and development. Its applications extend to the industry, where it can be used in the design of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in the parasite . The compound’s structure allows it to bind to specific sites on target proteins, leading to the inhibition of their function and subsequent therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
Eigenschaften
CAS-Nummer |
90173-71-0 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2,9-dimethyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C13H12N2O/c1-8-9-5-3-4-6-11(9)14-12-10(8)7-15(2)13(12)16/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FBNLIYLNEKPITD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CN(C(=O)C2=NC3=CC=CC=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


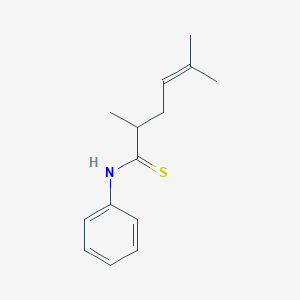
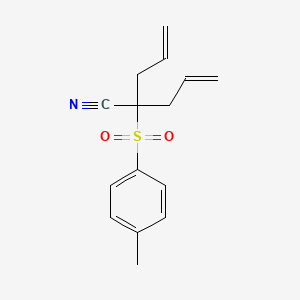

![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
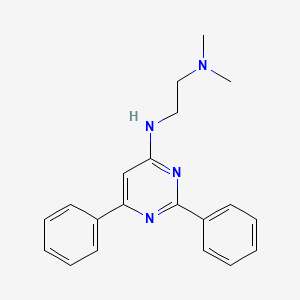




![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
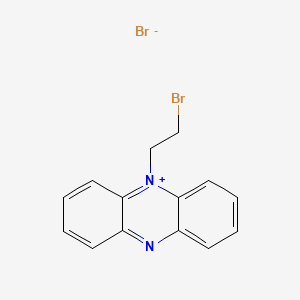
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
